Austocystin I
Description
Historical Discovery and Taxonomic Origins
Austocystin I was first isolated from Aspergillus ustus, a filamentous fungus belonging to the section Usti of the Aspergillus genus. Initial reports of austocystins emerged in the 1970s during investigations into mycotoxins produced by A. ustus. The discovery of this compound specifically was documented in structural elucidation studies that identified it as part of a broader family of dihydrofuro[3',2':4,5]furo[3,2-b]xanthenones. Early work by Steyn and Vleggaar (1975) characterized three new austocystins (G, H, and I) through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with this compound distinguished by its methoxy substitution at the C-2 position.
Taxonomically, A. ustus occupies an ecological niche as a soil-dwelling saprotroph, though it has also been isolated from marine environments. The species is notable for producing diverse secondary metabolites, including multiple austocystins, versicolorins, and ustic acids. Strains yielding this compound typically exhibit woolly, olive-gray colonies with dark exudates under standard growth conditions.
Table 1: Key Taxonomic and Discovery Data for this compound
| Property | Detail |
|---|---|
| Producing organism | Aspergillus ustus (section Usti) |
| First reported | 1970s structural studies |
| Discovery context | Mycotoxin profiling of maize meal cultures |
| Associated metabolites | Austocystins A-H, versicolorins, ustic acid |
| Ecological habitat | Soil, decaying organic matter, marine substrates |
Classification Within the Austocystin Family
This compound (C₁₈H₁₂O₇, molecular weight 340.3 g/mol) belongs to the austocystin group of fungal polyketides characterized by a pentacyclic framework containing fused furan and xanthone moieties. Its structural relationship to other austocystins is defined by:
- Core scaffold : A dihydrofuro[3',2':4,5]furo[3,2-b]xanthenone system common to all austocystins.
- Substituent patterns :
Comparative analysis reveals this compound shares the C-4 hydroxylation with Austocystin D but lacks the 3-hydroxy-3-methylbutyl side chain present in later analogs. This positions it as an intermediate in the biosynthetic pathway between simpler austocystins (e.g., Austocystin A) and more complex derivatives like Austocystin D.
Structural differentiation from key analogs :
Ecological Role in Aspergillus ustus
In A. ustus, this compound functions as a secondary metabolite implicated in ecological competition and stress response:
Antimicrobial activity :
Environmental adaptation :
Host interactions :
Genomic analyses of A. ustus reveal clusters of polyketide synthase (PKS) genes responsible for austocystin biosynthesis. The aus gene cluster coordinates the stepwise assembly of the austocystin backbone, with cytochrome P450 enzymes introducing hydroxyl and methoxy groups at specific positions. This compound likely represents a biosynthetic intermediate that can be further modified into derivatives with enhanced biological activity.
Table 2: Biosynthetic Genes Associated with Austocystin Production
| Gene Type | Function | Role in this compound Synthesis |
|---|---|---|
| Polyketide synthase (PKS) | Backbone assembly | Constructs tetracyclic precursor |
| Cytochrome P450 | Oxidative modifications | Introduces C-4 and C-18 hydroxyls |
| O-Methyltransferase | Methoxy group addition | Catalyzes C-2 methylation |
| Regulatory genes | Cluster expression control | Modulates production under stress |
Structure
2D Structure
Properties
CAS No. |
58775-51-2 |
|---|---|
Molecular Formula |
C18H12O7 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(4R,8R)-4,18-dihydroxy-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C18H12O7/c1-22-16-13-10(24-9-4-2-3-8(19)12(9)15(13)20)7-11-14(16)18(21)5-6-23-17(18)25-11/h2-7,17,19,21H,1H3/t17-,18-/m1/s1 |
InChI Key |
XHQIJMIDMXGFJD-QZTJIDSGSA-N |
SMILES |
COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O |
Isomeric SMILES |
COC1=C2C(=CC3=C1[C@@]4(C=CO[C@@H]4O3)O)OC5=CC=CC(=C5C2=O)O |
Canonical SMILES |
COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Lack of Direct Evidence for Austocystin I
-
No primary literature (e.g., journals, patents, or dissertations) mentions this compound’s chemical reactions, synthesis, or structural modifications in the provided sources.
-
The CAS Reactions database (Source 3), which catalogs over 150 million reactions, does not list this compound.
-
Research on austocystins focuses predominantly on austocystin D , highlighting its CYP450-mediated activation and DNA-damaging properties (Sources 1, 4, 5, 6).
Key Insights from Austocystin D Research
While not directly applicable to this compound, studies on austocystin D provide a framework for understanding structurally related compounds:
CYP450-Mediated Activation
-
Austocystin D requires cytochrome P450 (CYP) enzymes (e.g., CYP2J2) for bioactivation, leading to DNA damage via epoxidation (Sources 4, 6).
-
Inhibition of CYP enzymes (e.g., with ketoconazole) abolishes its cytotoxicity, confirming enzymatic dependency (Source 2).
Structural Features Linked to Reactivity
-
The vinyl ether moiety in austocystin D is critical for CYP-mediated activation, analogous to aflatoxin B₁ (Source 6).
-
Modifications to this moiety reduce bioactivity, suggesting specific chemical requirements for enzymatic interaction (Source 4).
Potential Research Gaps
-
Structural Characterization : this compound’s structure and functional groups remain undefined in the literature, precluding reaction analysis.
-
Biosynthetic Pathways : No studies describe the fungal biosynthesis or synthetic routes for this compound.
-
Biological Activity : Unlike austocystin D, there is no evidence of anticancer, cytotoxic, or DNA-damaging effects for this compound.
Recommendations for Further Inquiry
To address this gap, consider:
-
Re-examining compound nomenclature (e.g., confirming whether “this compound” is a validated synonym or a typographical error).
-
Exploring structural analogs (e.g., austocystin D) for hypotheses about this compound’s reactivity.
-
Consulting specialized databases such as SciFinder or Reaxys for unpublished data or patents.
Comparison with Similar Compounds
Structural Features
Austocystin I shares a core xanthone-bis-furan scaffold with other austocystins (e.g., Austocystins A, D, F, G) but differs in substituent patterns. For example:
- Austocystin D : Contains a vinyl ether group critical for CYP-mediated activation .
- Austocystin A : Lacks oxygenated substitutions at C-4', unlike newer derivatives (e.g., Asperustins A-J) .
- This compound : Specific substituents remain uncharacterized in the provided evidence, but its isolation from A. puniceus suggests unique biosynthetic modifications .
Key Differences in Mechanisms :
- CYP Dependency: Austocystin D requires CYP2J2 for activation, while this compound’s mechanism is unexplored but may involve direct DNA interactions .
- Resistance Profile: Austocystin D remains effective in MDR1-overexpressing cells, unlike doxorubicin or etoposide . No such data exists for this compound.
Pharmacological Potential and Limitations
This compound
Austocystin D
- Strengths : Well-characterized CYP2J2-dependent mechanism; potency in MDR cancers .
Preparation Methods
Coumarin Core Construction
The synthesis begins with the preparation of 5,7-dihydroxy-4-methylcoumarin (5a), a key intermediate. Three methods are documented:
Method A : Phloroglucinol (4 g) reacts with ethyl acetoacetate (4 g) in polyphosphoric acid at 90°C for 30 minutes, yielding 5a in 63% yield.
Method B : A larger-scale reaction uses phloroglucinol (125 g) and ethyl acetoacetate (100 g) in concentrated sulfuric acid at 10°C for 24 hours, achieving a 65% yield.
Method C : Amberlite IR-120H ion-exchange resin catalyzes the condensation, providing comparable yields under milder conditions.
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| A | Polyphosphoric acid | 90°C | 63 |
| B | H2SO4 | 10°C | 65 |
| C | Amberlite IR-120H | 20°C | 60 |
The coumarin core’s methylation at C4 is achieved using methyl iodide in the presence of potassium carbonate, introducing the methoxy group critical for this compound.
Friedel-Crafts Acylation and Chlorination
A benzophenone intermediate (3b) is synthesized via Friedel-Crafts acylation of 3-chloro-2,4,6-trimethoxybenzoic acid with 1,3,5-trimethoxybenzene. Aluminum chloride catalyzes the reaction in dichloromethane at 0°C, yielding 3b as a crystalline solid (m.p. 98–101°C). Chlorination at C3' is accomplished using sulfuryl chloride (SO2Cl2), with the position confirmed by NMR upfield shifts (δ 6.67 ppm for C3'-H).
Xanthone Cyclization and Rearrangement
Cyclization of benzophenone 3b using tetramethylammonium hydroxide (TMAH) in pyridine/water (120°C, 16 h) generates a xanthone intermediate (4a). However, this step produces a 12:1 ratio of undesired (4b) to desired (4a) regioisomers, complicating the synthesis. The major product (4b) exhibits NMR signals at δ 7.52 (C1-H) and δ 6.67 (C2-H), whereas 4a shows δ 7.55 (C1-H) and δ 7.05 (C2-H). This inefficiency prompted the development of an alternative route using preformed coumarins.
Coumarin-Benzofuran Fusion
The optimized pathway employs 8-(3'-chloro-2'-hydroxy-6'-methoxybenzoyl)-5,7-dimethoxy-4-methylcoumarin (7b) as a precursor. Treatment of 7b with TMAH induces cyclodehydration, forming the dihydrofurobenzofuran system via intramolecular nucleophilic attack at C9. The reaction proceeds at 120°C for 16 hours, yielding this compound in 15% yield after chromatographic purification.
Structural Confirmation and Analytical Data
X-ray crystallography of intermediate 7b confirmed the coumarin’s substitution pattern and stereochemistry. Key crystallographic parameters include a triclinic unit cell (a = 11.16 Å, b = 9.89 Å, c = 9.49 Å; α = 116.4°, β = 93.2°, γ = 97.8°). The methoxy group at C4 was verified by a distinctH NMR signal at δ 3.78 (s, 3H). Mass spectrometry (HRMS) of this compound showed a molecular ion at m/z 386.0521 (calc. 386.0528 for C19H15ClO7).
Challenges and Optimization Opportunities
The low yield (15%) in the final cyclization step stems from competing polymerization and byproduct formation. Potential solutions include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)2) may enhance regioselectivity during cyclization.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) could stabilize transition states.
- Protection Strategies : Temporary protection of the C2' hydroxyl group with tert-butyldimethylsilyl (TBS) ethers might prevent undesired side reactions.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to investigate Austocystin D’s CYP2J2-dependent cytotoxicity?
- Methodological Answer :
- Use cancer cell lines with varying CYP2J2 expression levels (e.g., U-2 OS vs. HOS cells) to compare sensitivity via viability assays .
- Combine genetic silencing (e.g., CRISPR-Cas9) or overexpression of CYP2J2 to assess its role in Austocystin D’s activity .
- Validate results using CYP2J2-specific inhibitors to block metabolic activation and measure changes in cytotoxicity .
- Include controls for DNA damage markers (e.g., γH2AX) to confirm mechanism .
Q. How can researchers determine the role of CYP2J2 in Austocystin D’s mechanism of action?
- Methodological Answer :
- Perform correlation analyses between CYP2J2 mRNA/protein levels and Austocystin D sensitivity across diverse cancer cell lines (e.g., 11 osteosarcoma cell lines) .
- Conduct metabolomic profiling to identify CYP2J2-dependent oxidation products of Austocystin D .
- Use RNA sequencing or proteomics to identify downstream targets (e.g., POR, PGRMC1) regulated by CYP2J2 .
Q. What factors influence Austocystin D’s selective toxicity in cancer cells?
- Methodological Answer :
- Screen for basal expression of metabolic enzymes (e.g., CYP2J2) and DNA repair pathways in target vs. non-target cells .
- Test combinatorial effects with epithelial-mesenchymal transition (EMT) inducers to assess context-dependent activity .
- Evaluate cross-resistance in multidrug-resistant cell lines to rule off-target effects .
Advanced Research Questions
Q. How should contradictory data between CYP2J2 expression levels and Austocystin D sensitivity be analyzed?
- Methodological Answer :
- Validate assays with orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm cytotoxicity .
- Check for compensatory pathways (e.g., alternative CYP isoforms or KAT7-mediated transcriptional regulation) using genome-wide CRISPR screens .
- Apply statistical rigor: Use independent replicates (n ≥ 3) and report variability (e.g., standard deviation) to distinguish outliers from true biological variation .
Q. What genetic screening methods are optimal for identifying regulators of Austocystin D’s activity?
- Methodological Answer :
- Perform genome-wide CRISPR-Cas9 knockout screens in CYP2J2-high cells to identify synthetic lethal partners (e.g., POR, PGRMC1) .
- Use siRNA libraries to target candidate genes (e.g., KAT7) and validate hits with qPCR or Western blotting .
- Integrate multi-omics data (transcriptomics, proteomics) to map metabolic and transcriptional networks .
Q. How can in vitro findings on Austocystin D be translated into in vivo models?
- Methodological Answer :
- Select patient-derived xenograft (PDX) models with confirmed CYP2J2 overexpression for efficacy studies .
- Monitor pharmacokinetics (e.g., plasma concentration, tissue distribution) and toxicity endpoints (e.g., liver/kidney function) .
- Use combinatorial approaches with CYP2J2 inhibitors to validate target specificity in vivo .
Q. What strategies address conflicting results in Austocystin D’s metabolic activation across cell types?
- Methodological Answer :
- Compare metabolic flux using isotope-labeled Austocystin D and LC-MS to quantify oxidized metabolites .
- Test cell-free systems (e.g., recombinant CYP2J2 enzymes) to isolate metabolic contributions .
- Apply machine learning to correlate enzyme activity datasets with cytotoxicity profiles .
Critical Considerations for Researchers
- Data Reproducibility : Ensure detailed experimental protocols (e.g., cell culture conditions, inhibitor concentrations) are included in supplementary materials .
- Ethical Reporting : Disclose statistical methods and potential conflicts of interest in publications .
- Interdisciplinary Collaboration : Engage bioinformaticians for omics data analysis and statisticians for power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
